Bienvenue dans la boutique en ligne BenchChem!

4-(3-(1H-tetrazol-1-yl)phenyl)-N-benzylthiazol-2-amine hydrochloride

Bioisosteric replacement Anti-leukemic activity K-562 chronic myeloid leukemia

4-(3-(1H-Tetrazol-1-yl)phenyl)-N-benzylthiazol-2-amine hydrochloride (CAS 2034433-50-4; molecular formula C₁₇H₁₅ClN₆S; MW 370.86 g/mol) is a heterocyclic small molecule that integrates a 2-aminothiazole scaffold with a meta-substituted 1H-tetrazol-1-yl-phenyl moiety at the 4-position and an N‑benzyl substituent at the exocyclic amine, isolated as its hydrochloride salt. The chemotype belongs to the aryl-tetrazole-aminothiazole class, a privileged structural framework in kinase inhibition , anti-leukemic drug discovery , and bacterial enzyme inhibition programs.

Molecular Formula C17H15ClN6S
Molecular Weight 370.86
CAS No. 2034433-50-4
Cat. No. B2663142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-(1H-tetrazol-1-yl)phenyl)-N-benzylthiazol-2-amine hydrochloride
CAS2034433-50-4
Molecular FormulaC17H15ClN6S
Molecular Weight370.86
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=NC(=CS2)C3=CC(=CC=C3)N4C=NN=N4.Cl
InChIInChI=1S/C17H14N6S.ClH/c1-2-5-13(6-3-1)10-18-17-20-16(11-24-17)14-7-4-8-15(9-14)23-12-19-21-22-23;/h1-9,11-12H,10H2,(H,18,20);1H
InChIKeyZCZQRCLTFWUGMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-(1H-Tetrazol-1-yl)phenyl)-N-benzylthiazol-2-amine Hydrochloride (CAS 2034433-50-4): Structural Class and Core Procurement Identity


4-(3-(1H-Tetrazol-1-yl)phenyl)-N-benzylthiazol-2-amine hydrochloride (CAS 2034433-50-4; molecular formula C₁₇H₁₅ClN₆S; MW 370.86 g/mol) is a heterocyclic small molecule that integrates a 2-aminothiazole scaffold with a meta-substituted 1H-tetrazol-1-yl-phenyl moiety at the 4-position and an N‑benzyl substituent at the exocyclic amine, isolated as its hydrochloride salt. The chemotype belongs to the aryl-tetrazole-aminothiazole class, a privileged structural framework in kinase inhibition [1], anti-leukemic drug discovery [2], and bacterial enzyme inhibition programs [3]. The compound is typically supplied at ≥95% purity for research use . Its three-point structural differentiation—meta-tetrazole-phenyl regiochemistry, N‑benzyl lipophilic capping, and hydrochloride salt form—defines its selection profile relative to simpler 2‑aminothiazole‑tetrazole analogs available in screening libraries.

Why 4-(3-(1H-Tetrazol-1-yl)phenyl)-N-benzylthiazol-2-amine Hydrochloride Cannot Be Replaced by In‑Class Analogs: Procurement-Relevant Structural Determinants


The aminothiazole-tetrazole chemical space contains numerous closely related entries—including des‑benzyl primary amines, para‑tetrazole regioisomers, and non‑tetrazole heterocyclic congeners—that differ by a single substituent yet exhibit distinct pharmacological and physicochemical profiles. The tetrazole ring functions as a metabolically stable, ionization‑modulating bioisostere for carboxylic acid and 1,2,3‑triazole moieties, with documented enhancements in anti‑leukemic potency (nanomolar IC₅₀ shifts) upon this replacement [1]. The N‑benzyl group modulates lipophilicity, target‑binding geometry, and crystal packing, all of which influence solubility and formulation behavior . The meta‑tetrazole substitution on the phenyl ring confers a distinct hydrogen‑bond‑acceptor vector relative to the para‑tetrazole isomer, altering target engagement. Finally, the hydrochloride counterion directly impacts aqueous solubility and hygroscopicity compared with the free base, making salt‑form selection a critical procurement variable for reproducible in‑vitro and in‑vivo experimentation . These cumulative structure–property differences preclude the simple interchange of in‑class compounds without risking altered potency, selectivity, or pharmacokinetic readout.

Quantitative Differentiation Evidence for 4-(3-(1H-Tetrazol-1-yl)phenyl)-N-benzylthiazol-2-amine Hydrochloride vs. Closest Analogs


Tetrazole vs. 1,2,3-Triazole Bioisosteric Replacement in (5-Benzylthiazol-2-yl)amide Scaffold: Anti-Leukemic Potency Enhancement

In the (5-benzylthiazol-2-yl)amide series, replacing the 1H-1,2,3-triazole ring with a 1H-tetrazole ring generated compound 3d (N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide), which inhibited the growth of K-562 leukemia cells with an IC₅₀ of 56.4 nM and UACC-62 melanoma cells with an IC₅₀ of 56.9 nM (SRB assay) [1]. The predecessor triazole-containing compound exhibited IC₅₀ values in the range of 2.02–4.70 μM across multiple cancer cell lines [1]. This represents an approximately 36‑ to 83‑fold improvement in potency attributable to the tetrazole-for-triazole substitution. Although the scaffold is a 5‑benzylthiazol‑2‑yl amide rather than the 4‑phenylthiazol‑2‑amine core of the target compound, the tetrazole heterocycle is identically configured (1H‑tetrazol‑1‑yl‑phenyl), and the benzyl‑thiazole pharmacophore is conserved, making the potency differential class‑extrapolatable [1].

Bioisosteric replacement Anti-leukemic activity K-562 chronic myeloid leukemia

Aminothiazole-Tetrazole Hybrid vs. Non-Aminothiazole Tetrazoles: DapE Enzyme Inhibition

A structure–activity relationship (SAR) study of phenyltetrazole amides against Haemophilus influenzae DapE (HiDapE) identified the aminothiazole-containing analog as the most potent inhibitor in the series, displaying an IC₅₀ of 50.2 ± 5.0 μM [1]. Non‑aminothiazole analogs in the same series exhibited weaker or negligible inhibition, confirming that the aminothiazole moiety is a critical pharmacophoric element for DapE engagement [1]. Docking studies indicate that the tetrazole forms essential hydrogen bonds with Arg330 in the active site, while the aminothiazole contributes to zinc‑bridging interactions [1]. The target compound, 4-(3-(1H-tetrazol-1-yl)phenyl)-N-benzylthiazol-2-amine, incorporates both the aminothiazole and tetrazole‑phenyl motifs present in the most potent series member, and the N‑benzyl extension offers an additional vector for optimizing potency and selectivity beyond the parent aminothiazole‑tetrazole scaffold [1].

Antibacterial target DapE desuccinylase Haemophilus influenzae

N-Benzyl vs. N-Unsubstituted 2-Aminothiazole-Tetrazole: Physicochemical and Target-Engagement Differentiation

The N‑benzyl substituent on the exocyclic amine of the 2‑aminothiazole core differentiates the target compound from the primary amine analog 4-[3-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine (CAS 953754-64-8; C₁₀H₈N₆S; MW 244.28 g/mol) . The benzyl group increases molecular weight by ~126 Da, introduces an additional aromatic ring for π–π stacking or hydrophobic pocket occupancy, and elevates calculated logP by approximately 1.5–2.0 log units (estimated via structural fragment addition), which impacts membrane permeability bidding and nonspecific protein binding . In the thiazole‑substituted aminoheteroaryl Syk inhibitor patent literature (US 9,745,295), N‑benzyl or N‑substituted benzyl variants are explicitly claimed and exemplified, whereas the corresponding N‑unsubstituted 2‑amino compounds are not, indicating that the N‑benzyl group is a requisite structural feature for Syk kinase inhibitory activity within this chemotype [1]. The hydrochloride salt of the target compound further provides enhanced aqueous solubility compared with the free base form, a critical consideration for assay‑ready procurement .

Lipophilicity modulation N-Benzyl SAR Kinase inhibitor design

Meta-Tetrazole-Phenyl vs. Para-Tetrazole-Phenyl Regioisomerism: Differential Hydrogen-Bond Geometry and Target Docking

The target compound bears the tetrazole ring at the meta position of the phenyl spacer (3-(1H-tetrazol-1-yl)phenyl), whereas the commercially prevalent analog 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine (CAS 889950-92-9) carries the tetrazole at the para position . The meta substitution orients the tetrazole's N2 and N3 hydrogen-bond acceptor atoms at a ~120° angle relative to the thiazole‑phenyl axis, in contrast to the ~180° linear orientation of the para isomer. Molecular docking studies of phenyltetrazole‑aminothiazole inhibitors against HiDapE demonstrate that the tetrazole engages Arg330 through specific hydrogen bonds whose geometry is sensitive to the relative positioning of the tetrazole on the phenyl ring [1]. The meta isomer presents a distinct electrostatic potential surface and dipole moment compared with the para isomer, which can alter binding pose, selectivity, and off‑target profiles. No published head‑to‑head potency comparison of the meta vs. para regioisomers exists for the target compound; however, general SAR principles predict divergent target engagement [1].

Regioisomer comparison Tetrazole positioning Hydrogen-bond acceptor geometry

Tetrazole-Containing vs. Non-Tetrazole 2-Aminothiazole Analogs: Contribution to Hydrogen-Bond Capacity and Target Residence Time

The tetrazole ring contributes three additional nitrogen atoms and two additional hydrogen‑bond acceptor sites compared with a simple phenyl ring. Removing the tetrazole yields N-benzyl-4-phenylthiazol-2-amine (CAS 15087-97-5; C₁₆H₁₄N₂S; MW 266.36 g/mol), which lacks the tetrazole's capacity to coordinate metal ions or form bidentate hydrogen bonds . In the DapE inhibitor series, the tetrazole was shown by molecular docking to form critical hydrogen bonds with Arg330 and to contribute to zinc‑bridging interactions in the dinuclear metalloenzyme active site [1]. The tetrazole moiety also confers enhanced metabolic stability compared with ester or amide bioisosteres, as tetrazoles are resistant to esterase‑mediated hydrolysis [2]. These features are absent in the des‑tetrazole phenyl analog, making the tetrazole‑containing compound the appropriate choice for programs targeting metalloenzymes or requiring metabolically resistant pharmacophores [1][2].

Tetrazole pharmacophore Hydrogen-bond acceptor count Target residence time

Optimal Application Scenarios for 4-(3-(1H-Tetrazol-1-yl)phenyl)-N-benzylthiazol-2-amine Hydrochloride Based on Quantitative Differentiation Evidence


Anti-Leukemic Lead Optimization Leveraging the Tetrazole-for-Triazole Potency Gain

The demonstrated 36‑ to 83‑fold improvement in anti‑leukemic potency upon substituting 1H‑1,2,3‑triazole with 1H‑tetrazole in the (5‑benzylthiazol‑2‑yl)amide scaffold [1] provides a compelling rationale for deploying 4-(3-(1H-tetrazol-1-yl)phenyl)-N-benzylthiazol-2-amine hydrochloride as a tetrazole‑equipped screening candidate in chronic myeloid leukemia (K‑562) and related hematological malignancy panels. The compound's N‑benzyl group and meta‑tetrazole geometry offer expanded SAR vectors beyond the reported amide series, enabling exploration of amine‑linked analogs for improved selectivity index (reported SI = 101.0 for lead compound 3d [1]).

Antibacterial Drug Discovery Targeting Gram‑Negative DapE Metalloenzyme

The confirmation that aminothiazole‑tetrazole hybrids are the minimal active pharmacophore for HiDapE inhibition (IC₅₀ = 50.2 ± 5.0 μM for the most potent analog [2]) supports the use of this compound as a starting scaffold for DapE‑targeted antibiotic development. The N‑benzyl extension provides a vector for appending substituents that may enhance outer‑membrane penetration in Gram‑negative pathogens. The tetrazole's demonstrated capacity to bridge dinuclear zinc centers and hydrogen‑bond with Arg330 [2] is a mechanistic feature conserved in the target compound.

Syk Kinase Inhibitor Screening and Patent‑Constrained Chemical Space Exploration

The thiazole‑substituted aminoheteroaryl Syk inhibitor patent (US 9,745,295 B2) provides a structural template wherein N‑benzyl‑2‑aminothiazole derivatives with heteroaryl‑phenyl substituents are explicitly claimed [3]. Procuring the target compound with its precisely defined meta‑tetrazole‑phenyl and N‑benzyl architecture enables freedom‑to‑operate exploration within this patent landscape, particularly for programs seeking to differentiate from the exemplified 4‑(heteroaryl)‑thiazol‑2‑amine Syk inhibitor series.

Physicochemical and Formulation Pre‑Optimization Using the Hydrochloride Salt Advantage

The hydrochloride salt form of the target compound provides enhanced aqueous solubility compared to the free base, which is critical for achieving reproducible, high‑concentration dosing in in‑vitro enzyme and cell‑based assays. The defined salt stoichiometry (1:1 HCl) eliminates the batch‑to‑batch variability in protonation state that can confound SAR interpretation when procuring free‑base analogs. This makes the compound suitable as a reference standard in solubility‑limited assay development and early formulation screening .

Quote Request

Request a Quote for 4-(3-(1H-tetrazol-1-yl)phenyl)-N-benzylthiazol-2-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.